BenchChemオンラインストアへようこそ!

Benztropine mesylate

Neuroscience Parkinson's Disease Receptor Pharmacology

Benztropine mesylate is the only commercially available probe combining sub-nanomolar M1 antagonism (Ki=0.59 nM), DAT inhibition (IC50=118 nM), and H1 blockade (Ki=8.6 nM). This polypharmacology is unique among anticholinergics—no substitute replicates simultaneous cholinergic, dopaminergic, and histaminergic modulation. Validated in EAE remyelination models (Nature, 2013), breast cancer stem cell assays, and behavioral pharmacology. With a 10–12 h half-life enabling less frequent chronic dosing, this non-interchangeable compound is the definitive standard for multi-pathway neuroscience and oncology research.

Molecular Formula C22H29NO4S
Molecular Weight 403.5 g/mol
Cat. No. B7795951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenztropine mesylate
Molecular FormulaC22H29NO4S
Molecular Weight403.5 g/mol
Structural Identifiers
SMILESCN1C2CCC1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)O
InChIInChI=1S/C21H25NO.CH4O3S/c1-22-18-12-13-19(22)15-20(14-18)23-21(16-8-4-2-5-9-16)17-10-6-3-7-11-17;1-5(2,3)4/h2-11,18-21H,12-15H2,1H3;1H3,(H,2,3,4)
InChIKeyCPFJLLXFNPCTDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benztropine Mesylate: A Centrally-Acting M1 Muscarinic Antagonist and DAT Inhibitor for Parkinsonism and Extrapyramidal Symptom Research


Benztropine mesylate is a centrally-acting, synthetic compound derived from the combination of atropine and diphenhydramine . It is a potent antagonist of the M1 muscarinic acetylcholine receptor (Ki = 0.59 nM in rat brain membranes) [1] and also functions as a dopamine transporter (DAT) inhibitor (IC50 = 118 nM) . This dual mechanism is believed to help restore the dopaminergic-cholinergic balance in the basal ganglia, a key factor in managing symptoms of Parkinson's disease and antipsychotic-induced extrapyramidal symptoms (EPS) [2]. It is available as an oral tablet or injectable solution [3].

Why Benztropine Mesylate Cannot Be Readily Substituted by Other Anticholinergics in Research and Clinical Practice


While benztropine mesylate belongs to the antimuscarinic class alongside drugs like atropine, scopolamine, and trihexyphenidyl, its unique polypharmacology—combining high-potency M1 muscarinic antagonism with significant dopamine transporter (DAT) inhibition and H1 histamine receptor antagonism [1]—creates a distinct pharmacological profile. This combination of activities is not shared by other commonly used anticholinergics. Furthermore, its pharmacokinetic properties, including a long plasma half-life (10-12 hours) [2] and extensive central nervous system (CNS) penetration [3], differentiate it from alternatives. These specific, quantifiable differences mean that simply substituting another anticholinergic agent will not replicate the same spectrum of receptor engagements, in vivo pharmacokinetic profile, or downstream biological effects. The following evidence demonstrates why benztropine mesylate must be considered a distinct chemical tool with non-interchangeable properties.

Quantitative Differentiation of Benztropine Mesylate: A Comparator-Based Evidence Guide for Scientific Selection


Superior M1 Muscarinic Receptor Binding Affinity and Selectivity Compared to Atropine and Scopolamine

Benztropine mesylate demonstrates a high affinity for the M1 muscarinic acetylcholine receptor, with a reported Ki of 0.59 nM in rat brain membranes [1]. This is significantly more potent than the archetypal antimuscarinic atropine. While direct Ki values for atropine are not available from the same study, a comparative study on human brain and heart tissue found that benztropine showed significant selectivity for M1 (brain) over M2 (heart) receptors [2]. This selectivity is a key differentiator, as it suggests a preference for central over peripheral (cardiac) muscarinic effects, a feature not as pronounced with less selective agents like atropine or scopolamine [2].

Neuroscience Parkinson's Disease Receptor Pharmacology

Potent Dopamine Transporter (DAT) Inhibition: A Key Differentiator from Trihexyphenidyl

A defining feature of benztropine mesylate is its potent inhibition of the dopamine transporter (DAT), with an IC50 of 118 nM . This activity is absent or significantly weaker in other common antiparkinsonian anticholinergics like trihexyphenidyl. In a study of drug effects on serum anticholinergic activity (SAA), benztropine was associated with a fivefold higher SAA level compared to trihexyphenidyl [1], a finding that may be linked to its dual mechanism. The inhibition of DAT by benztropine is further characterized by an EC50 of 28 μM for preventing MTSET-induced inhibition of [3H]WIN binding to the DAT .

Dopamine Transporter Parkinson's Disease Neuropharmacology

Prolonged Plasma Half-Life of 10-12 Hours Enables Less Frequent Dosing than Diphenhydramine

Benztropine mesylate exhibits a prolonged plasma half-life of 10-12 hours following oral administration [1]. This is a significant pharmacokinetic advantage over other anticholinergic/antihistamine agents like diphenhydramine, which has a much shorter half-life (approximately 4-8 hours). Due to its prolonged duration of action, benztropine requires less frequent dosing than diphenhydramine [2]. This is particularly relevant for both clinical management and research protocols where maintaining stable drug levels is critical.

Pharmacokinetics Drug Metabolism Dosing Regimen

Demonstrated Remyelination Activity in EAE Model of Multiple Sclerosis, Unmatched by Other Anticholinergics

In a high-throughput screen for compounds that induce oligodendrocyte precursor cell (OPC) differentiation, benztropine was identified as the most effective molecule [1]. In the experimental autoimmune encephalomyelitis (EAE) mouse model of multiple sclerosis, treatment with benztropine decreased the clinical severity of the disease better than or equally to FTY720 (fingolimod), an approved MS therapy [1]. Furthermore, prophylactic treatment virtually eliminated the relapse phase of the disease compared to vehicle controls [1]. This pro-remyelinating effect is a unique property not shared by other drugs in its class and is attributed to its muscarinic receptor antagonism [1].

Multiple Sclerosis Remyelination Neuroregeneration

Potent H1 Histamine Receptor Antagonism Distinguishes Benztropine from Other Muscarinic Agents

Benztropine mesylate is a potent antagonist at the histamine H1 receptor, with a reported Ki of 8.6 nM . This is a differentiating feature from classical muscarinic antagonists like atropine. In a study of operant behavior in squirrel monkeys, the potency of benztropine, promethazine, and diphenhydramine to stimulate responding was evaluated. Benztropine was found to be the most potent, and diphenhydramine the least potent [1]. The study concluded that the order of potency was consistent with an action at histamine H1 receptors [1].

Histamine Receptor Behavioral Pharmacology Receptor Profiling

Anti-Cancer Stem Cell (CSC) Activity: A Novel Application Area Not Shared by Its Class

In a phenotypic screen of 2,546 FDA-approved drugs for inhibitors of breast cancer stem cells (BCSCs), benztropine mesylate was identified as a potent hit [1]. In vitro, benztropine mesylate treatment decreased cell subpopulations with high ALDH activity and with a CD44+/CD24- phenotype [1]. In vivo, it inhibited tumor-initiating potential in a 4T1 mouse model [1]. This activity is linked to its polypharmacology on acetylcholine, dopamine, and/or histamine receptors [1] and represents a completely new application area that is not a known property of other antimuscarinic drugs like atropine or trihexyphenidyl.

Cancer Stem Cells Drug Repurposing Oncology

Recommended Research and Industrial Application Scenarios for Benztropine Mesylate Based on Differentiated Evidence


Parkinson's Disease and Extrapyramidal Symptom (EPS) Research

Benztropine mesylate is the gold-standard tool for investigating the interplay between cholinergic and dopaminergic systems in movement disorders. Its high-affinity M1 muscarinic antagonism [1], combined with its potent DAT inhibition , makes it ideal for studies requiring simultaneous modulation of both pathways in vivo. Its 10-12 hour half-life [2] supports less frequent dosing schedules in chronic animal models compared to shorter-acting alternatives like diphenhydramine [3].

CNS Remyelination and Multiple Sclerosis Model Studies

Researchers studying demyelinating diseases should prioritize benztropine mesylate based on its demonstrated, robust ability to promote oligodendrocyte precursor cell (OPC) differentiation and enhance remyelination in EAE models [4]. This activity, superior or equal to FTY720 [4], is a unique and quantifiable differentiation from all other anticholinergics. It serves as a crucial positive control and a lead compound for developing pro-regenerative therapies for multiple sclerosis.

Cancer Stem Cell (CSC) and Oncology Drug Repurposing Screens

Given its validated activity against breast cancer stem cells (BCSCs) [5], benztropine mesylate should be considered for inclusion in drug repurposing libraries and as a chemical probe in oncology research. Its ability to decrease tumor-initiating cell populations and inhibit tumor growth in vivo [5] provides a strong rationale for its use in studies focused on overcoming therapeutic resistance and metastasis, an application completely distinct from its original neurological indication.

Behavioral Pharmacology Studies Involving Histaminergic and Cholinergic Systems

For behavioral experiments, particularly those examining locomotor activity or schedule-controlled behavior, benztropine mesylate offers a distinct profile due to its potent H1 histamine receptor antagonism (Ki = 8.6 nM) alongside its muscarinic and DAT effects. This polypharmacology differentiates its behavioral outcomes from pure antimuscarinics like atropine or more selective antihistamines like diphenhydramine [6], making it a valuable tool for dissecting the contributions of multiple receptor systems to complex behaviors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benztropine mesylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.